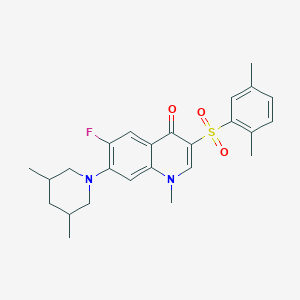

4-nitro-N-pyridin-4-ylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

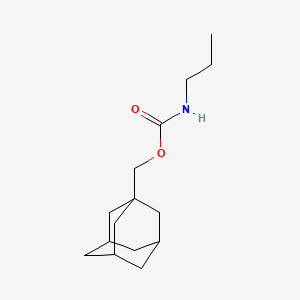

Molecular Structure Analysis

The molecular structure of 4-nitro-N-pyridin-4-ylbenzenesulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The structure is characteristic of the sulfonamide group and a distinct 6- or 5-membered heterocyclic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-nitro-N-pyridin-4-ylbenzenesulfonamide, such as its melting point, boiling point, and density, are not explicitly mentioned in the sources I found . For detailed information, you may need to refer to its Material Safety Data Sheet (MSDS) or contact the supplier directly.Scientific Research Applications

Corrosion Inhibition

Research on piperidine derivatives, including compounds similar to 4-nitro-N-pyridin-4-ylbenzenesulfonamide, demonstrates their potential in corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties of these derivatives on iron surfaces. The studies suggest that certain derivatives can effectively inhibit corrosion, with their efficiency correlated to their molecular structure and adsorption behaviors on metal surfaces (Kaya et al., 2016).

Luminescent Sensors

Lanthanide Metal-Organic Frameworks (Ln-MOFs) constructed from mixed dicarboxylate ligands, including pyridine derivatives, have been shown to act as selective multi-responsive luminescent sensors. These compounds are capable of detecting nitrobenzene derivatives-based explosives and ions like Fe3+ and Cr2O72- with high sensitivity and selectivity. This indicates the potential of nitro-pyridine sulfonamide derivatives in the development of advanced sensing materials (Zhang et al., 2018).

Nonlinear Optical Materials

The study of molecular motion in alpha-helices modified with nitroxide methanethiosulfonate reagents, including 4-substituted derivatives, contributes to understanding the dynamics of electron paramagnetic resonance spectra. This research has implications for developing more efficient nonlinear optical organic crystals, suggesting the relevance of investigating compounds like 4-nitro-N-pyridin-4-ylbenzenesulfonamide for their potential in enhancing the performance of nonlinear optical materials (Columbus et al., 2001).

Anticoccidial Agents

Nitropyridinesulfonamides have been evaluated for their anticoccidial activity, with specific derivatives found to be active against Eimeria tenella. This suggests that modifications to the nitropyridine sulfonamide structure can significantly impact their biological activity, potentially including derivatives such as 4-nitro-N-pyridin-4-ylbenzenesulfonamide (Morisawa et al., 1980).

Synthesis of Polyimides

Aromatic diamine monomers containing pyridine rings have been utilized in the synthesis of polyimides, showing good solubility, high thermal stability, and excellent hydrophobicity. These characteristics are crucial for applications in high-performance polymers and advanced materials engineering, suggesting the utility of studying compounds like 4-nitro-N-pyridin-4-ylbenzenesulfonamide in the development of new polyimides (Huang et al., 2017).

Mechanism of Action

While the specific mechanism of action for 4-nitro-N-pyridin-4-ylbenzenesulfonamide is not mentioned, sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

The safety and hazards associated with 4-nitro-N-pyridin-4-ylbenzenesulfonamide are not explicitly mentioned in the sources I found . As with any chemical, proper handling and storage are essential to ensure safety. For detailed safety information, you may need to refer to its Material Safety Data Sheet (MSDS) or contact the supplier directly.

Future Directions

properties

IUPAC Name |

4-nitro-N-pyridin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c15-14(16)10-1-3-11(4-2-10)19(17,18)13-9-5-7-12-8-6-9/h1-8H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGWRBFEMCOCIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-pyridin-4-ylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetramethyl 5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2987555.png)

![4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile](/img/structure/B2987556.png)

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2987561.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2987566.png)

![2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B2987570.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/no-structure.png)

![9-(2-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2987574.png)